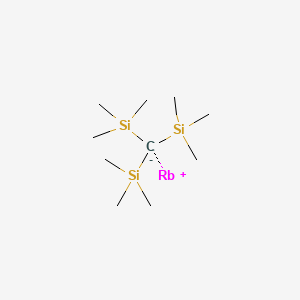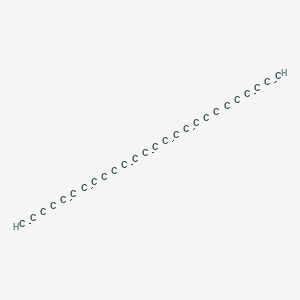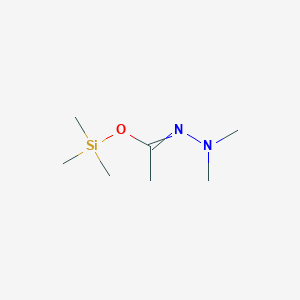
Trimethylsilyl N,N-dimethylethanehydrazonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethylsilyl N,N-dimethylethanehydrazonate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an N,N-dimethylethanehydrazonate moiety. This compound is known for its utility in organic synthesis, particularly as a reagent and protecting group in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Trimethylsilyl N,N-dimethylethanehydrazonate is typically synthesized through the reaction of trimethylsilyl chloride with N,N-dimethylethanehydrazonate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ether, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .
化学反応の分析
Types of Reactions
Trimethylsilyl N,N-dimethylethanehydrazonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles, with reactions typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of silylated derivatives, while oxidation and reduction can lead to the formation of corresponding oxidized or reduced products .
科学的研究の応用
Trimethylsilyl N,N-dimethylethanehydrazonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly for the protection of functional groups such as amines and alcohols.
Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound finds applications in the production of high-purity chemicals, polymers, and other industrial materials
作用機序
The mechanism by which trimethylsilyl N,N-dimethylethanehydrazonate exerts its effects involves the formation of a stable silyl ether or silyl amine intermediate. This intermediate can protect sensitive functional groups during chemical reactions, preventing unwanted side reactions. The trimethylsilyl group can be selectively removed under mild conditions, allowing for the recovery of the original functional group .
類似化合物との比較
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl azide
- Trimethylsilyldiazomethane
Uniqueness
Trimethylsilyl N,N-dimethylethanehydrazonate is unique due to its specific structure, which combines the protective properties of the trimethylsilyl group with the reactivity of the N,N-dimethylethanehydrazonate moiety. This combination allows for selective protection and deprotection of functional groups, making it a valuable reagent in organic synthesis .
特性
CAS番号 |
171566-32-8 |
|---|---|
分子式 |
C7H18N2OSi |
分子量 |
174.32 g/mol |
IUPAC名 |
trimethylsilyl N,N-dimethylethanehydrazonate |
InChI |
InChI=1S/C7H18N2OSi/c1-7(8-9(2)3)10-11(4,5)6/h1-6H3 |
InChIキー |
XUKIVMQMUVFWDC-UHFFFAOYSA-N |
正規SMILES |
CC(=NN(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


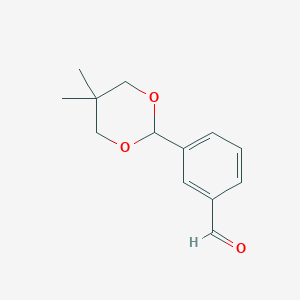
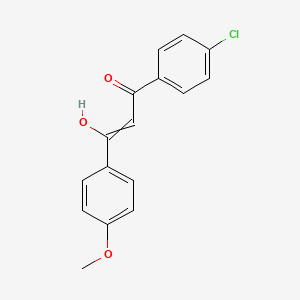
![1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one](/img/structure/B14275324.png)
![4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one](/img/structure/B14275335.png)
![2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14275336.png)
![[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene](/img/structure/B14275342.png)
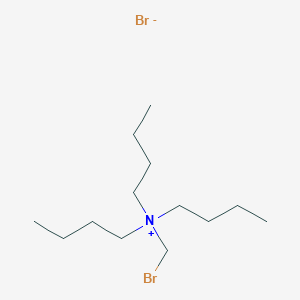

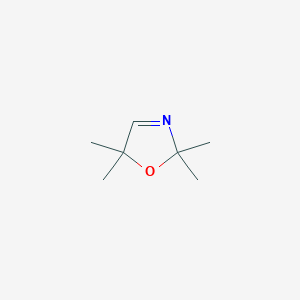
![1,8-Diazaspiro[5.5]undecane, (R)-(9CI)](/img/structure/B14275366.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine](/img/structure/B14275370.png)
